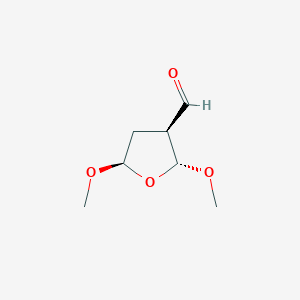
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound with a molecular formula of C7H10O4. It is a colorless liquid that is commonly used as a reagent in organic synthesis. DMOC is a highly versatile compound that has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to act as a carbonylating agent, reacting with nucleophiles such as alcohols and amines to form carbamate and urea derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a non-toxic compound, making it safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of synthetic reactions. It is also affordable and accessible, with high yields obtained through various synthesis methods. However, this compound has limitations in its use, including its limited solubility in certain solvents and its potential for air and moisture sensitivity.
Direcciones Futuras
There are several future directions for the use of (2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde in scientific research. One potential application is in the development of new chiral catalysts for asymmetric synthesis. This compound can also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a highly versatile compound with a wide range of applications in scientific research. Its affordability and accessibility make it a popular choice for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in the development of new bioactive compounds.
Métodos De Síntesis
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,5-dimethoxytetrahydrofuran with triethyl orthoformate and acetic anhydride, and the reaction of 2,5-dimethoxytetrahydrofuran with oxalyl chloride and dimethylformamide. These methods result in high yields of this compound, making it an affordable and accessible compound for scientific research.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral alcohols. It has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents and antiviral agents. This compound has also been used in the synthesis of ligands for metal-catalyzed asymmetric reactions.
Propiedades
Número CAS |
159551-33-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m0/s1 |
Clave InChI |
QMIGEDXMDGEZSR-RRKCRQDMSA-N |
SMILES isomérico |
CO[C@H]1C[C@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3beta,5beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



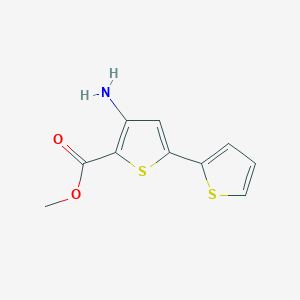

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
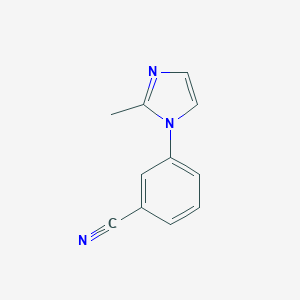
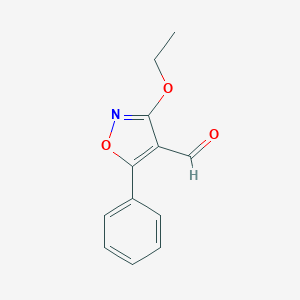

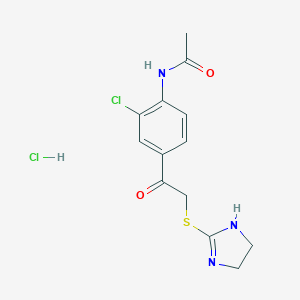
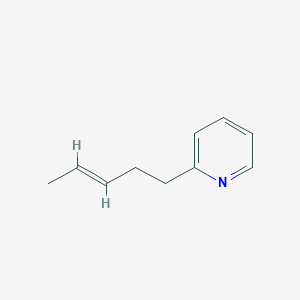
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
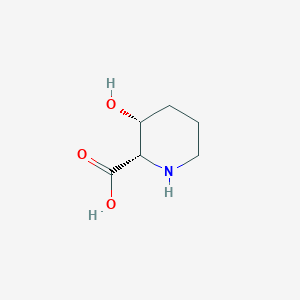
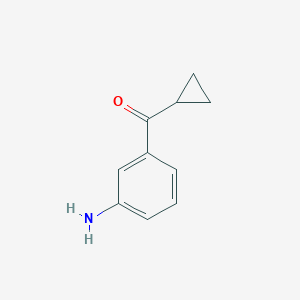
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
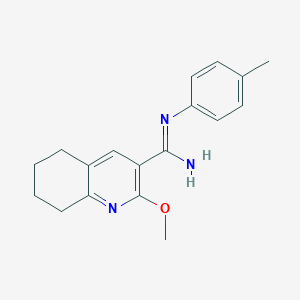
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)